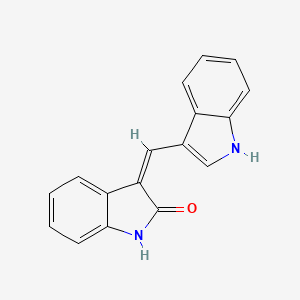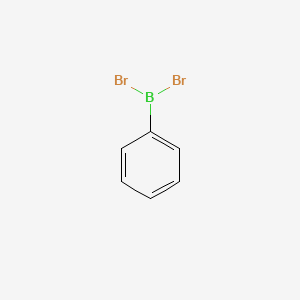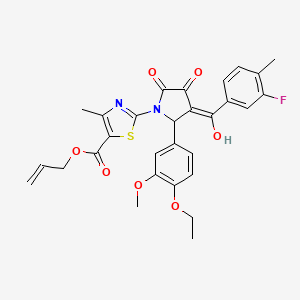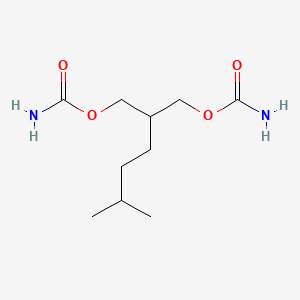![molecular formula C16H18N4O B14157638 3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol typically involves the condensation reaction between 4-pyridin-2-ylpiperazine and 3-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of 3-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
科学的研究の応用
3-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 3-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the Schiff base moiety can interact with enzymes and proteins, potentially inhibiting their function and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-[(E)-(4-ethylphenyl)iminomethyl]benzene-1,2-diol
- Mixed-ligand lanthanide complexes supported by bis(iminomethyl)phenol
Uniqueness
3-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol is unique due to the presence of both a pyridine ring and a piperazine moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the formation of metal complexes with enhanced stability and reactivity.
特性
分子式 |
C16H18N4O |
|---|---|
分子量 |
282.34 g/mol |
IUPAC名 |
3-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol |
InChI |
InChI=1S/C16H18N4O/c21-15-5-3-4-14(12-15)13-18-20-10-8-19(9-11-20)16-6-1-2-7-17-16/h1-7,12-13,21H,8-11H2/b18-13+ |
InChIキー |
QBKQLNDUVGBJQB-QGOAFFKASA-N |
異性体SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC(=CC=C3)O |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC(=CC=C3)O |
溶解性 |
25.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [(2Z)-6-acetamido-2-[(4-phenoxybenzoyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14157555.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10h-phenothiazine-2,7-diol](/img/structure/B14157556.png)


![[4-(3-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone](/img/structure/B14157577.png)
![[2-[4-(Dimethylamino)anilino]-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14157596.png)





![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)


